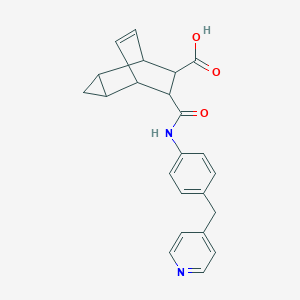

TI17

Description

Properties

Molecular Formula |

C23H22N2O3 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

7-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |

InChI |

InChI=1S/C23H22N2O3/c26-22(20-16-5-6-17(19-12-18(16)19)21(20)23(27)28)25-15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2,(H,25,26)(H,27,28) |

InChI Key |

FTGODPNMSWLLKK-UHFFFAOYSA-N |

SMILES |

C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 |

Canonical SMILES |

C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

TI-17 Titanium Alloy: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TI-17 titanium alloy, also known as Ti-5Al-2Sn-2Zr-4Mo-4Cr, is a high-strength, near-beta titanium alloy renowned for its excellent combination of mechanical properties. This guide provides a detailed overview of its chemical composition, mechanical and physical properties, and the experimental protocols used to determine these characteristics. It is designed to be a valuable resource for professionals in research, science, and materials development.

Chemical Composition

The nominal chemical composition of TI-17 titanium alloy is presented in the table below. The precise elemental balance imparts its unique combination of strength, toughness, and resistance to fatigue.

| Element | Weight Percentage (%) |

| Aluminum (Al) | 5.0 |

| Tin (Sn) | 2.0 |

| Zirconium (Zr) | 2.0 |

| Molybdenum (Mo) | 4.0 |

| Chromium (Cr) | 4.0 |

| Iron (Fe) | 0.15 (max) |

| Oxygen (O) | 0.11 (max) |

| Carbon (C) | 0.03 (max) |

| Nitrogen (N) | 0.02 (max) |

| Hydrogen (H) | 0.015 (max) |

| Titanium (Ti) | Balance |

Physical and Mechanical Properties

The properties of TI-17 are significantly influenced by its microstructure, which can be manipulated through thermomechanical processing, such as forging and heat treatment. The two primary microstructures are bimodal and lamellar, with the lamellar structure generally offering superior fracture toughness and fatigue crack growth resistance.[1][2][3]

Physical Properties

| Property | Value |

| Density | 4.65 g/cm³ |

| Beta Transus Temperature | Approximately 890 - 900°C |

| Melting Point | ~1668°C (for pure Titanium) |

| Thermal Conductivity (at 20°C) | 7.8 W/m·K |

| Mean Coefficient of Thermal Expansion (20-400°C) | 9.7 x 10⁻⁶ /°C |

Mechanical Properties

The mechanical properties of TI-17, particularly its tensile strength and fatigue resistance, make it a suitable material for critical aerospace applications, such as gas turbine engine components.[4][5]

| Property | Bimodal Microstructure | Lamellar Microstructure |

| Tensile Strength, Ultimate (UTS) at Room Temp. | ~1138 MPa | ~1180 MPa |

| Tensile Strength, Yield (0.2% offset) at Room Temp. | ~1069 MPa | - |

| Elongation at Break at Room Temp. | ~12% | ~10% |

| Reduction of Area at Room Temp. | ~25% | - |

| Hardness, Rockwell C | ~38 HRC | - |

| Fracture Toughness | Lower | Higher |

| Fatigue Crack Growth Resistance | Lower | Higher |

Experimental Protocols

The determination of the mechanical properties of TI-17 alloy involves a series of standardized tests. The following sections detail the methodologies for key experiments.

Tensile Testing (in accordance with ASTM E8/E8M)

Tensile testing is performed to determine the yield strength, ultimate tensile strength, elongation, and reduction of area of the material.

3.1.1. Specimen Preparation:

-

Standard round or flat tensile specimens are machined from the TI-17 material. The dimensions of the specimens must conform to the specifications outlined in ASTM E8/E8M.

-

The surface finish of the gauge section is critical and should be free of machining marks or scratches that could act as stress concentrators.

3.1.2. Test Procedure:

-

The cross-sectional area of the specimen's gauge section is precisely measured.

-

The specimen is securely mounted in the grips of a universal testing machine.

-

An extensometer is attached to the gauge section to accurately measure elongation.

-

A uniaxial tensile load is applied at a controlled strain rate. For titanium alloys, a slower strain rate is often used to accurately determine the yield point.

-

The load and extension data are continuously recorded until the specimen fractures.

3.1.3. Data Analysis:

-

A stress-strain curve is plotted from the recorded data.

-

The yield strength is determined using the 0.2% offset method.

-

The ultimate tensile strength is the maximum stress reached during the test.

-

Elongation is calculated as the percentage increase in gauge length after fracture.

-

Reduction of area is calculated from the difference between the original and final cross-sectional areas at the point of fracture.

Fatigue Crack Growth Rate Testing (in accordance with ASTM E647)

This test measures the resistance of a material to the stable propagation of a fatigue crack under cyclic loading.

3.2.1. Specimen Preparation:

-

Compact tension (CT) or other standard fracture mechanics specimens are machined from the TI-17 alloy.

-

A sharp initial crack, or "pre-crack," is introduced at the notch tip by cyclic loading. The length of the pre-crack must meet the requirements of the standard.

3.2.2. Test Procedure:

-

The specimen is mounted in a servo-hydraulic or electro-mechanical fatigue testing machine.

-

A cyclic load is applied to the specimen. The load ratio (minimum load to maximum load) and the test frequency are kept constant.

-

The crack length is monitored and recorded as a function of the number of load cycles. Various techniques can be used for crack length measurement, including visual methods, compliance techniques, or electrical potential drop methods.

-

The test is continued until the desired amount of crack growth is achieved or the specimen fractures.

3.2.3. Data Analysis:

-

The fatigue crack growth rate (da/dN) is calculated from the crack length versus cycles data.

-

The stress intensity factor range (ΔK) is calculated based on the applied load range and the crack length.

-

A log-log plot of da/dN versus ΔK is generated, which typically exhibits a sigmoidal shape with three distinct regions: threshold, Paris law (linear), and rapid fracture.

Fracture Toughness Testing (in accordance with ASTM E399)

This test determines the plane-strain fracture toughness (KIc) of a material, which is a measure of its resistance to fracture when a crack is present.

3.3.1. Specimen Preparation:

-

Standard fracture toughness specimens, such as compact tension (CT) or three-point bend specimens, are machined from the TI-17 material.

-

A sharp fatigue pre-crack is introduced at the machined notch tip, as described in the fatigue crack growth testing section.

3.3.2. Test Procedure:

-

The specimen is placed in a testing machine equipped with a clevis grip or bend fixture.

-

A displacement measuring device, such as a clip-on gage, is attached to the specimen to measure the crack mouth opening displacement (CMOD).

-

A monotonically increasing tensile load is applied to the specimen at a controlled rate.

-

The load versus CMOD is recorded until the specimen fractures.

3.3.3. Data Analysis:

-

A load-displacement curve is plotted.

-

A provisional fracture toughness value (KQ) is calculated based on a specific point on the load-displacement curve (typically determined by a 5% secant offset).

-

The validity of the KQ value as the plane-strain fracture toughness (KIc) is checked against several criteria specified in ASTM E399, which relate to the specimen size and the linearity of the load-displacement record.

Isothermal Forging Process

Isothermal forging is a key manufacturing process for producing high-integrity TI-17 components. In this process, the workpiece and the dies are maintained at the same elevated temperature throughout the forging operation. This allows for precise control over the material's microstructure and results in components with superior mechanical properties.

Caption: Isothermal forging workflow for TI-17 alloy.

Heat Treatment

Heat treatment is a critical step in tailoring the microstructure and, consequently, the mechanical properties of TI-17. The specific heat treatment cycle depends on the desired final properties. A common heat treatment process involves solution treatment followed by aging.

-

Solution Treatment: The alloy is heated to a temperature above the beta transus, held for a specific time to dissolve the alpha phase, and then cooled at a controlled rate.

-

Aging: The solution-treated alloy is then heated to a lower temperature and held for an extended period to precipitate fine alpha particles within the beta matrix, thereby increasing the strength of the alloy.

The precise temperatures and times for these treatments are proprietary to manufacturers and are optimized for specific applications.

This technical guide provides a foundational understanding of the TI-17 titanium alloy. For more specific applications and in-depth analysis, consulting the relevant material specifications and research literature is recommended.

References

- 1. The Comprehensive Guide To Titanium Forging Process - LASTING TITANIUM [lastingtitanium.com]

- 2. ASTM E8,E8M-Standard Test Methods for Tension Testing of Metallic Materials,titanium condenser tube used in marine cooling system,slip on titanium flange factory,Grade 2 Titanium Coil [jetvisiontitanium.com]

- 3. kdmfab.com [kdmfab.com]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. iasgyan.in [iasgyan.in]

Microstructure of Ti-5Al-2Sn-2Zr-4Mo-4Cr (Ti-17): A Technical Guide

An in-depth analysis for researchers, scientists, and materials engineers on the microstructural characteristics and mechanical properties of the near-beta titanium alloy Ti-5Al-2Sn-2Zr-4Mo-4Cr, commonly known as Ti-17.

The Ti-5Al-2Sn-2Zr-4Mo-4Cr (Ti-17) alloy is a high-strength, 'beta-rich' alpha-beta titanium alloy renowned for its excellent combination of properties, including high strength-to-weight ratio, superior fracture toughness, and good creep resistance at elevated temperatures.[1][2] These attributes make it a critical material in the aerospace industry, particularly for manufacturing compressor disks and other vital components in gas turbine engines.[2][3] The mechanical properties of Ti-17 are intrinsically linked to its microstructure, which can be precisely controlled through various thermomechanical processing routes.[1][4] This guide provides a comprehensive overview of the microstructure of Ti-17, detailing the influence of heat treatment on its phase composition and resultant mechanical properties.

Microstructural Morphologies

The microstructure of Ti-17 is predominantly composed of the alpha (α) phase (hexagonal close-packed) and the beta (β) phase (body-centered cubic). The morphology, volume fraction, and size of these phases can be tailored to achieve specific mechanical properties. The primary microstructural forms observed in Ti-17 are:

-

Equiaxed Microstructure: Characterized by equiaxed primary α grains distributed within a β matrix. This structure generally offers a good balance of strength and ductility.[1][5]

-

Bimodal Microstructure: Consists of a mixture of primary α grains and colonies of lamellar secondary α phase within the β matrix. This microstructure is known for providing a good combination of strength, ductility, and fatigue properties.[1][5]

-

Lamellar (Widmanstätten) Microstructure: Composed of colonies of α lamellae within large prior β grains. This structure typically exhibits excellent fracture toughness and creep resistance.[5][6]

-

Bi-lamellar Microstructure: A variation of the lamellar structure, often with fine secondary α lamellae, which can lead to high strength.[1]

The β transus temperature of Ti-17, the temperature at which the alloy fully transforms to the β phase, is approximately 890-900°C.[2][7] Heat treatments are typically designed around this temperature to control the α and β phase fractions and morphologies.

Influence of Heat Treatment on Microstructure and Mechanical Properties

Heat treatment is a critical step in tailoring the microstructure and, consequently, the mechanical properties of the Ti-17 alloy. The key parameters are the solution treatment temperature and time, followed by cooling rate and subsequent aging treatments.

Solution Treatment

Solution treatment is performed at temperatures typically in the α+β phase field. The temperature of the solution treatment dictates the volume fraction of the primary α phase. As the heating temperature increases towards the β transus, the volume fraction of the primary α phase decreases.[5][7]

Aging Treatment

Following solution treatment and cooling, aging is performed to precipitate fine secondary α phase from the metastable β matrix. This precipitation strengthening is a primary mechanism for achieving high strength in Ti-17. The size and morphology of the secondary α precipitates are dependent on the aging temperature and time.[8]

The following tables summarize the quantitative data on the effect of heat treatment on the microstructure and mechanical properties of Ti-17.

Table 1: Effect of Heating Temperature on Primary α Phase Volume Fraction

| Heating Temperature (°C) | Holding Time (min) | Cooling Method | Primary α Volume Fraction (%) | Resulting Microstructure |

| 830 | 30 | Furnace Cooling | 45.8 | Equiaxed |

| 890 | 30 | Furnace Cooling | 15.5 | Bimodal |

| 920 | 30 | Furnace Cooling | 0 | Widmanstätten |

Data sourced from[5]

Table 2: Mechanical Properties of Ti-17 with Different Microstructures

| Microstructure | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Reduction in Area (%) |

| Equiaxed | 1035 | 1011 | 20.8 | 58.7 |

| Bimodal | - | Slightly lower than equiaxed | Slightly lower than equiaxed | - |

| Widmanstätten | 1078 | Low | Poor | - |

Data sourced from[5]

Table 3: Effect of Aging Temperature on Tensile Properties of a β-Forged Ti-17 Alloy

| Aging Temperature (°C) | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) |

| 540 | 1191 | 1162 |

| 570 | 1160 | 1135 |

Data sourced from[8]

Experimental Protocols

The characterization of the Ti-17 microstructure involves a range of experimental techniques. Below are generalized methodologies based on common practices cited in the literature.

Sample Preparation

-

Sectioning: Samples are cut from the bulk material using a low-speed diamond saw to minimize deformation.

-

Mounting: The sectioned samples are mounted in a conductive resin for ease of handling during polishing.

-

Grinding: The mounted samples are ground using a series of progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit).

-

Polishing: Following grinding, the samples are polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on a polishing cloth.

-

Final Polishing: A final polishing step is often performed using a colloidal silica suspension to obtain a deformation-free surface.

-

Etching: To reveal the microstructure, the polished surface is etched with a suitable reagent, such as Kroll's reagent (a mixture of nitric acid, hydrofluoric acid, and water).

Microstructural Characterization

-

Scanning Electron Microscopy (SEM): SEM is widely used to observe the morphology and distribution of the α and β phases. Backscattered electron (BSE) imaging is particularly useful for distinguishing between the phases due to the atomic number contrast (β phase appears brighter).[1]

-

Electron Backscatter Diffraction (EBSD): EBSD is a powerful technique for obtaining crystallographic information, such as grain size, grain boundary misorientation, and texture.[2]

-

Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the microstructure, including the fine secondary α precipitates and dislocation structures.[9]

-

X-Ray Diffraction (XRD): XRD is used for phase identification and to determine the volume fractions of the α and β phases.[9]

Mechanical Testing

-

Tensile Testing: Uniaxial tensile tests are performed at room or elevated temperatures to determine the ultimate tensile strength, yield strength, elongation, and reduction in area.

-

Hardness Testing: Microhardness or Rockwell hardness tests are conducted to measure the material's resistance to localized plastic deformation.

Process-Microstructure-Property Relationships

The interplay between thermomechanical processing, the resulting microstructure, and the final mechanical properties can be visualized as a logical workflow. The following diagrams illustrate these relationships for the Ti-17 alloy.

Caption: Workflow of Ti-17 processing to achieve desired properties.

The following diagram illustrates the phase transformation pathway during heat treatment.

Caption: Phase transformation pathway in Ti-17 during heat treatment.

Conclusion

The Ti-5Al-2Sn-2Zr-4Mo-4Cr alloy is a versatile material whose mechanical performance is critically dependent on its microstructure. A thorough understanding of the relationships between processing parameters, microstructural evolution, and mechanical properties is essential for optimizing this alloy for demanding applications. By carefully controlling heat treatments, a wide range of microstructures, from equiaxed to fully lamellar, can be produced, each offering a unique set of properties to meet specific design requirements in the aerospace and other high-performance engineering sectors.

References

- 1. Strength and Ductility Balance of a Ti-5Al-2Sn-2Zr-4Cr-4Mo (Ti-17) Alloy with Various Microstructures: Experiment and Machine Learning [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. azom.com [azom.com]

- 4. mdpi.com [mdpi.com]

- 5. Microstructure and mechanical properties of heat-treated Ti-5Al-2Sn-2Zr-4Mo-4Cr - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. MICROSTRUCTURAL EVOLUTIONS AND MECHANICAL PROPERTIES DURING LONG-TERM AGEING OF TITANIUM ALLOY Ti-17 - ProQuest [proquest.com]

A Technical Guide to Phase Transformations in Near-Beta Titanium Alloys

For Researchers and Scientists in Materials Science and Engineering

This technical guide provides an in-depth exploration of the phase transformations that are fundamental to the performance and processing of near-beta titanium alloys. These advanced materials are critical in high-performance applications, particularly in the aerospace sector, due to their exceptional combination of high strength, fracture toughness, and fatigue resistance. Understanding and controlling the complex phase transformations are paramount to optimizing their microstructure and, consequently, their mechanical properties. This document outlines the core transformation pathways, presents quantitative data for key alloys, details common experimental protocols for their analysis, and provides visual representations of these complex processes.

Introduction to Near-Beta Titanium Alloys

Near-beta titanium alloys are a class of titanium alloys that are rich in beta-stabilizing elements, such as molybdenum (Mo), vanadium (V), chromium (Cr), and iron (Fe).[1][2] These elements lower the beta transus temperature (Tβ), the temperature at which the alloy transforms completely from the alpha+beta (α+β) phase field to the single-phase beta (β) field.[2][3] The high concentration of these stabilizers allows for the retention of the metastable body-centered cubic (BCC) β-phase at room temperature upon rapid cooling from above the Tβ.[1]

The key advantage of near-beta alloys lies in their heat-treatability.[4] By subjecting the metastable β-phase to subsequent heat treatments, such as solution treatment and aging (STA), a fine and controlled precipitation of the hexagonal close-packed (HCP) α-phase within the β-matrix can be achieved.[4][5] This microstructure is the primary source of the high strength exhibited by these alloys.

Core Phase Transformations

The manipulation of mechanical properties in near-beta titanium alloys is achieved through the control of several key phase transformations originating from the high-temperature β-phase.

Beta (β) to Alpha (α) Transformation

This is the most critical transformation for strengthening near-beta titanium alloys. During aging heat treatment at temperatures within the α+β phase field, the metastable β-phase decomposes by nucleating and growing α-phase precipitates.[5] The morphology, size, and distribution of the α-phase can be tailored by adjusting the aging temperature and time, which in turn dictates the final mechanical properties of the alloy.[6][7] Lower aging temperatures tend to produce finer α precipitates, leading to higher strength.[8]

Formation of Metastable Phases

Depending on the alloy composition and the cooling rate from the β-phase field, several metastable phases can form:

-

Martensite (α' and α"): Rapid quenching from the β-phase field can suppress the diffusional β to α transformation and instead trigger a diffusionless, shear-type martensitic transformation.[9] This results in the formation of either a hexagonal (α') or orthorhombic (α") martensitic phase. Martensitic structures typically increase the hardness of the alloy.[9]

-

Omega (ω) Phase: The ω-phase is another metastable phase that can precipitate from the β-phase. It can form either athermally during quenching or isothermally during low-temperature aging (e.g., 300-400°C).[1][10] While the presence of ω-phase can increase strength, it is often associated with embrittlement.[1] However, fine, dispersed isothermal ω precipitates can serve as nucleation sites for the α-phase during subsequent aging, leading to a more refined and desirable α-phase distribution.[1]

The following diagram illustrates the primary transformation pathways from the parent β-phase.

Quantitative Data for Key Near-Beta Titanium Alloys

The properties of near-beta titanium alloys are highly dependent on their composition and thermomechanical processing. Below are tables summarizing key data for two commercially important alloys: Ti-5553 and Ti-10V-2Fe-3Al.

Table 1: Physical and Thermal Properties

| Property | Ti-5553 (Ti-5Al-5Mo-5V-3Cr) | Ti-10V-2Fe-3Al |

| Density | 4.64 g/cm³[11] | 4.65 g/cm³[12][13] |

| Beta Transus (Tβ) | ~840 - 880°C[4][11][14] | ~796 - 800°C[12][13][15] |

Table 2: Mechanical Properties (Solution Treated and Aged Condition)

| Property | Ti-5553 | Ti-10V-2Fe-3Al |

| Ultimate Tensile Strength (UTS) | 1050 - 1250 MPa[11] | 1241 - 1310 MPa[13][15] |

| 0.2% Yield Strength | 1000 - 1100 MPa[11] | 1104 - 1170 MPa[12][15] |

| Elongation | 5 - 12 %[11] | 10 %[12] |

| Fracture Toughness (K1c) | 55 MPa√m[11] | 40 - 88 MPa√m[13] |

Note: Mechanical properties are typical values and can vary significantly with specific heat treatment parameters.

Experimental Protocols

The characterization of phase transformations in near-beta titanium alloys involves a series of well-defined experimental procedures. The following diagram and descriptions outline a typical workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Titanium - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. rmme.ac.cn [rmme.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Investigation on Machinability of α/β Titanium Alloys with Different Microstructures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. aubertduval.com [aubertduval.com]

- 12. aerospacemetals.com [aerospacemetals.com]

- 13. timet.com [timet.com]

- 14. cdn.ymaws.com [cdn.ymaws.com]

- 15. azom.com [azom.com]

The Metallurgy of Ti-17: An In-depth Technical Guide

An Introduction to a Workhorse of the Aerospace Industry

Ti-17, a near-beta titanium alloy, stands as a critical material in the aerospace sector, prized for its exceptional combination of high strength, fracture toughness, and creep resistance at elevated temperatures.[1][2] This guide provides a comprehensive overview of the metallurgy of Ti-17, delving into its composition, processing-microstructure-property relationships, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this high-performance alloy.

Chemical Composition and Physical Properties

Ti-17 is a complex alloy with a nominal composition designed to yield its desirable mechanical properties. The alloying elements are carefully balanced to stabilize the beta phase and provide solid solution strengthening and precipitation hardening.

Table 1: Nominal Chemical Composition of Ti-17 Alloy

| Element | Weight Percentage (%) |

|---|---|

| Aluminum (Al) | 5.0 |

| Tin (Sn) | 2.0 |

| Zirconium (Zr) | 2.0 |

| Molybdenum (Mo) | 4.0 |

| Chromium (Cr) | 4.0 |

| Titanium (Ti) | Balance |

Source:[1]

Table 2: Key Physical Properties of Ti-17 Alloy

| Property | Value |

|---|---|

| Density | 4.65 g/cm³ |

| Beta Transus Temperature | ~890 °C |

| Thermal Conductivity (at 20°C) | 7.8 W/m·K |

| Mean Coefficient of Expansion (20-400°C) | 9.7 x 10⁻⁶ m/m·°C |

Source:[1]

Processing, Microstructure, and Mechanical Properties

The remarkable mechanical properties of Ti-17 are not inherent to its composition alone but are critically dependent on the thermomechanical processing it undergoes. The interplay between forging, heat treatment, and cooling rates allows for the tailoring of the alloy's microstructure to achieve specific performance characteristics.

Thermomechanical Processing

Ti-17 is typically processed in either the alpha-beta or the beta phase field.[3]

-

Alpha-Beta Forging: Performed at temperatures below the beta transus (typically 815-860°C), this process results in a fine-grained, equiaxed or bimodal microstructure.[3]

-

Beta Forging: Conducted at temperatures above the beta transus, this process leads to a coarser grain structure with a lamellar or Widmanstätten alpha morphology upon cooling.[3]

Microstructural Control through Heat Treatment

Heat treatment is a critical step in optimizing the mechanical properties of Ti-17. The two primary heat treatment stages are solution treatment and aging.

-

Solution Treatment: This step involves heating the alloy to a specific temperature in the alpha-beta or beta phase field, followed by quenching (e.g., water or rapid air cool). This determines the initial microstructure before aging.

-

Aging: Subsequent aging at a lower temperature (typically 540-660°C) precipitates fine alpha particles within the beta matrix, leading to significant strengthening.[4][5]

The resulting microstructures can be broadly classified as:

-

Lamellar Microstructure: Characterized by colonies of parallel alpha plates within large prior beta grains. This microstructure generally offers superior fracture toughness and creep resistance.[6]

-

Bimodal Microstructure: Consists of primary alpha particles in a matrix of transformed beta containing fine secondary alpha. This structure provides a good balance of strength, ductility, and fatigue properties.[6]

-

Equiaxed Microstructure: Composed of equiaxed primary alpha grains with intergranular beta.

The relationship between processing, the resulting microstructure, and the final mechanical properties is a cornerstone of Ti-17 metallurgy.

Mechanical Properties

The mechanical properties of Ti-17 can be significantly varied through processing and heat treatment.

Table 3: Typical Mechanical Properties of Heat-Treated Ti-17 Alloy at Ambient and Elevated Temperatures

| Property | Ambient Temperature | 400°C |

|---|---|---|

| Ultimate Tensile Strength (UTS) | 1150 MPa | 870 MPa |

| 0.2% Yield Strength | 1060 MPa | 700 MPa |

| Elongation (5d) | 6 % | 10 % |

Source:[1]

Phase Transformations in Ti-17

The microstructure and properties of Ti-17 are dictated by a series of phase transformations. The primary phases of interest are the hexagonal close-packed (hcp) alpha phase and the body-centered cubic (bcc) beta phase.

Upon cooling from the beta phase field, the beta phase can transform into the alpha phase through nucleation and growth. Rapid cooling can suppress the formation of the alpha phase and lead to the formation of martensitic phases (α' or α''). Subsequent aging treatments can precipitate fine alpha particles or the metastable omega phase from the retained beta phase.

Experimental Protocols

A thorough understanding of Ti-17 metallurgy relies on a suite of characterization techniques. Below are detailed methodologies for key experiments.

Microstructural Characterization

Objective: To observe and quantify the morphology, size, and distribution of phases within the Ti-17 alloy.

I. Sample Preparation:

-

Section the Ti-17 sample to the desired size using a low-speed diamond saw to minimize deformation.

-

Mount the sample in a conductive resin.

-

Grind the sample surface using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit), with copious water cooling.

-

Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

-

Perform a final polish using a colloidal silica suspension (e.g., 0.04 µm) to achieve a mirror-like, deformation-free surface.

-

Etch the polished surface to reveal the microstructure. A common etchant for titanium alloys is Kroll's reagent (e.g., 2% HF, 6% HNO₃, 92% H₂O). The etching time will vary depending on the specific microstructure.

II. Scanning Electron Microscopy (SEM) Analysis:

-

Ensure the prepared sample is clean and dry.

-

Mount the sample on an SEM stub using conductive carbon tape.

-

Load the sample into the SEM chamber and evacuate to high vacuum.

-

Apply an accelerating voltage typically in the range of 15-20 kV.

-

Use secondary electron (SE) imaging for topographical information and backscattered electron (BSE) imaging for compositional contrast (alpha and beta phases will have different gray levels).

-

Acquire images at various magnifications to capture the overall microstructure and finer details.

-

For quantitative analysis, use image analysis software to measure features such as alpha phase volume fraction, lath thickness, and grain size.

III. Transmission Electron Microscopy (TEM) Analysis:

-

Prepare a thin foil from the bulk sample, typically 3 mm in diameter. This can be done by mechanical grinding followed by dimpling.

-

Further thin the sample to electron transparency using twin-jet electropolishing or ion milling.

-

Place the thin foil on a TEM grid.

-

Load the grid into the TEM holder and insert it into the microscope.

-

Operate the TEM at a high accelerating voltage (e.g., 200 kV).

-

Acquire bright-field and dark-field images to observe features like dislocations, precipitates, and grain boundaries at high resolution.

-

Use selected area electron diffraction (SAED) to identify the crystal structure of different phases.

Phase Analysis using X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the Ti-17 alloy and determine their lattice parameters.

-

Prepare a flat, polished sample of Ti-17 as described in the microstructural characterization protocol (etching is not necessary).

-

Place the sample in the XRD instrument.

-

Use a Cu Kα radiation source.

-

Set the scanning parameters, typically a 2θ range from 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Run the XRD scan to obtain a diffractogram.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for alpha-Ti (HCP) and beta-Ti (BCC) from a crystallographic database (e.g., ICDD).

-

Perform Rietveld refinement for quantitative phase analysis to determine the volume fraction of each phase.

Determination of Mechanical Properties

Objective: To measure the tensile properties and hardness of the Ti-17 alloy.

I. Tensile Testing (ASTM E8/E8M):

-

Machine standard tensile specimens from the Ti-17 material with a defined gauge length and cross-sectional area.

-

Mount the specimen in a universal testing machine equipped with an extensometer.

-

Apply a uniaxial tensile load at a constant strain rate (e.g., 10⁻³ s⁻¹).

-

Record the load and elongation data continuously until the specimen fractures.

-

From the stress-strain curve, determine the Ultimate Tensile Strength (UTS), 0.2% offset Yield Strength (YS), and percentage elongation.

II. Hardness Testing (ASTM E384 for Microhardness, ASTM E18 for Rockwell):

-

Prepare a polished surface of the Ti-17 sample.

-

For Vickers microhardness, use a diamond indenter with a specific load (e.g., 500 gf) and dwell time (e.g., 15 seconds). Measure the diagonal lengths of the indentation to calculate the hardness value.

-

For Rockwell C hardness, use a diamond cone indenter with a major load of 150 kgf. The hardness value is read directly from the machine's dial or digital display.

Conclusion

The metallurgy of Ti-17 is a complex and fascinating field, where precise control over processing and heat treatment allows for the development of tailored microstructures with exceptional mechanical properties. This guide has provided a foundational understanding of the key aspects of Ti-17, from its composition to the detailed experimental protocols used for its characterization. A thorough grasp of these principles is essential for the continued innovation and application of this critical aerospace material.

References

- 1. aubertduval.com [aubertduval.com]

- 2. Study On Forging Process Of Ti - 17 Titanium Alloy Bar - industry news - News - Shaanxi Yunzhong Metal Technology Co.,Ltd [yunchtitanium.com]

- 3. atimaterials.com [atimaterials.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

"Thermomechanical processing of TI-17 for beginners"

An In-Depth Technical Guide to the Thermomechanical Processing of Ti-17 for Beginners

Introduction to Ti-17 Titanium Alloy

Ti-17, a near-beta titanium alloy, holds a significant position in the aerospace industry, particularly for the manufacturing of gas turbine engine components like compressor disks.[1][2][3] Its nominal composition is Ti-5Al-2Sn-2Zr-4Mo-4Cr.[1][2] This alloy is favored for its remarkable combination of high strength, excellent fracture toughness, and good fatigue resistance, making it suitable for applications where these properties are critical.[2][3] The mechanical properties of Ti-17 are intricately linked to its microstructure, which can be tailored through thermomechanical processing (TMP).[2][3]

A key characteristic of titanium alloys is the allotropic transformation from the alpha (α) phase, which has a hexagonal close-packed (HCP) crystal structure at lower temperatures, to the beta (β) phase, with a body-centered cubic (BCC) structure at higher temperatures.[4] The temperature at which this transformation is complete is known as the beta transus (Tβ) temperature. For Ti-17, the Tβ is approximately 890°C.[1] Thermomechanical processing of Ti-17 involves carefully controlled deformation and heat treatment steps relative to this transus temperature to achieve the desired microstructure and, consequently, the desired mechanical properties.

Fundamentals of Thermomechanical Processing (TMP)

Thermomechanical processing is a metallurgical process that combines plastic deformation with heat treatment to achieve specific microstructures and mechanical properties that are not attainable by heat treatment alone. The primary goals of TMP for Ti-17 are to refine the grain structure, control the morphology and distribution of the α and β phases, and thereby enhance properties like strength, ductility, and fatigue life.

The typical TMP route for Ti-17 includes:

-

Forging: This is a deformation process, usually performed at elevated temperatures, to shape the material and refine its grain structure.

-

Solution Treatment: A high-temperature heat treatment aimed at controlling the volume fraction of the primary α and β phases.

-

Aging: A lower-temperature heat treatment that promotes the precipitation of fine secondary α particles within the β matrix, leading to a significant increase in strength.

The interplay between these stages is crucial in determining the final microstructure and performance of the Ti-17 component.

Key Thermomechanical Processing Stages for Ti-17

Forging

Forging is a critical step in the TMP of Ti-17 and can be performed either above or below the beta transus temperature.

-

Beta Forging (above Tβ): This process is carried out in the single-phase β region. It results in a fully transformed, lamellar (or Widmanstätten) microstructure upon cooling. This type of microstructure generally offers good fracture toughness and creep resistance.

-

Alpha-Beta Forging (below Tβ): Performed in the two-phase (α+β) region, this process leads to a bimodal microstructure. This structure consists of equiaxed primary alpha (αp) grains in a matrix of transformed beta, which itself contains fine, acicular secondary alpha (αs) precipitates. The bimodal microstructure often provides a good balance of strength, ductility, and fatigue properties.

The choice between these forging routes depends on the specific property requirements of the final component.

Solution Treatment and Aging (STA)

Following forging, a two-step heat treatment process, known as solution treatment and aging (STA), is typically employed to further refine the microstructure and enhance mechanical properties.

-

Solution Treatment: The forged Ti-17 is heated to a temperature in the α+β phase field. The exact temperature determines the volume fraction of primary α phase. Higher solution treatment temperatures lead to a lower volume fraction of primary α.[5] This is followed by quenching (e.g., in water or air) to retain a supersaturated β phase at room temperature.[6]

-

Aging: The quenched material is then aged at a temperature typically between 620°C and 650°C for several hours.[7] During aging, fine secondary α particles precipitate from the metastable β phase, significantly strengthening the alloy.[5]

The precise temperatures and durations of the solution treatment and aging steps are critical parameters that are optimized to achieve the desired balance of mechanical properties.

Microstructure Evolution

The microstructure of Ti-17 can be manipulated to a large extent through TMP. The key microstructural features of interest are:

-

Primary Alpha (αp): These are relatively coarse, equiaxed or elongated α grains that form during processing in the α+β phase field. The volume fraction and morphology of αp are primarily controlled by the forging and solution treatment temperatures.

-

Secondary Alpha (αs): These are fine, acicular α particles that precipitate from the β phase during the aging treatment. The size and distribution of αs have a strong influence on the strength of the alloy.

-

Transformed Beta (βt): This is the β matrix that remains after the precipitation of secondary α.

The cooling rate after solution treatment also plays a significant role in the resulting microstructure. Faster cooling rates can lead to the formation of martensitic phases (α' or α''), which can be further modified during subsequent aging.

Data Presentation: Processing Parameters and Mechanical Properties

The following tables summarize quantitative data on the thermomechanical processing of Ti-17 and the resulting mechanical properties.

Table 1: Composition and Physical Properties of Ti-17

| Property | Value |

| Nominal Composition | Ti-5Al-2Sn-2Zr-4Mo-4Cr |

| Density | 4.65 g/cm³[1] |

| Beta Transus (Tβ) | ~890°C[1] |

Table 2: Typical Thermomechanical Processing Parameters for Ti-17

| Processing Step | Temperature Range (°C) | Time | Cooling Method |

| Beta Forging | > 890 | - | - |

| Alpha-Beta Forging | 800 - 860 | - | - |

| Solution Treatment | 800 - 870 | 1 - 4 hours | Air Cool / Water Quench[6][7] |

| Aging | 620 - 650 | 4 - 8 hours | Air Cool[6][7] |

Table 3: Representative Mechanical Properties of Ti-17 after STA

| Property | Typical Value |

| Ultimate Tensile Strength (UTS) | 1100 - 1250 MPa |

| Yield Strength (0.2% offset) | 1000 - 1150 MPa |

| Elongation | 8 - 15 % |

| Reduction of Area | 20 - 40 % |

| Fracture Toughness (K_IC) | 40 - 60 MPa√m |

Note: The mechanical properties are highly dependent on the specific TMP parameters and the resulting microstructure.

Experimental Protocols

Protocol 1: Isothermal Forging of Ti-17

-

Sample Preparation: Cylindrical samples of Ti-17 are machined to specified dimensions (e.g., 10 mm height, 8 mm diameter).

-

Heating: The sample is heated to the desired forging temperature (either in the β or α+β phase field) in a furnace with a protective atmosphere (e.g., argon) to prevent oxidation. The sample is held at this temperature for a sufficient time to ensure thermal equilibrium.

-

Deformation: The heated sample is quickly transferred to a forging press (e.g., a hydraulic press or a Gleeble thermomechanical simulator). Isothermal forging is performed at a constant strain rate to a predetermined total strain.

-

Cooling: Immediately after deformation, the sample is cooled to room temperature using a specified cooling method (e.g., water quenching or air cooling) to preserve the high-temperature microstructure.

-

Post-Forging Analysis: The forged sample is sectioned for microstructural characterization (e.g., using optical microscopy, scanning electron microscopy) and mechanical testing.

Protocol 2: Solution Treatment and Aging (STA)

-

Sample Preparation: Samples of forged Ti-17 are used.

-

Solution Treatment: The samples are placed in a furnace and heated to the solution treatment temperature (e.g., 850°C) and held for a specified duration (e.g., 2 hours).

-

Quenching: After the solution treatment, the samples are rapidly cooled (quenched) in a suitable medium, such as water or forced air, to room temperature.

-

Aging: The quenched samples are then placed in another furnace for the aging treatment. They are heated to the aging temperature (e.g., 620°C) and held for an extended period (e.g., 8 hours).

-

Final Cooling: After aging, the samples are cooled to room temperature, typically by air cooling.

-

Characterization: The heat-treated samples are then subjected to microstructural analysis and mechanical property evaluation.

Visualizations

Caption: A typical workflow for the thermomechanical processing of Ti-17 alloy.

Caption: Influence of processing on microstructure and mechanical properties of Ti-17.

References

Unlocking Performance: A Technical Guide to the Heat Treatment of Ti-17 Titanium Alloy

For Researchers, Scientists, and Drug Development Professionals

The Ti-17 titanium alloy, a near-beta titanium alloy with a nominal composition of Ti-5Al-2Sn-2Zr-4Mo-4Cr, stands as a critical material in high-performance applications, particularly within the aerospace sector for components like compressor disks in jet engines.[1][2] Its exceptional combination of high strength, fracture toughness, and good thermal stability is intrinsically linked to its microstructure, which can be precisely manipulated through heat treatment.[2] This in-depth technical guide explores the fundamental principles of heat treating Ti-17, providing a comprehensive overview of the metallurgical transformations, experimental protocols, and the resulting mechanical properties.

The Core Principles: Manipulating Phases for Optimal Properties

The heat treatment of Ti-17, like other beta and near-beta titanium alloys, revolves around the controlled transformation between the alpha (α) and beta (β) phases.[3] Titanium is a dimorphic allotrope, existing as a hexagonal close-packed (α) structure at lower temperatures and transforming to a body-centered cubic (β) structure at higher temperatures.[4] The temperature at which this transformation is complete is known as the beta transus (βt). For Ti-17, the beta transus temperature is in the range of 880-900°C.[2]

The primary heat treatment processes for Ti-17 are solution treatment and aging (STA).[5][6]

-

Solution Treatment: This involves heating the alloy to a temperature in the α+β or single β phase field, followed by rapid quenching (typically in water).[1][5][7] This process retains a metastable β phase at room temperature. The solution treatment temperature is a critical parameter that dictates the volume fraction and morphology of the primary α phase.[1][7]

-

Aging Treatment: Following solution treatment, the alloy is aged at a lower temperature. During aging, fine secondary α particles precipitate from the metastable β phase, significantly increasing the alloy's strength.[1][7][8] The size, shape, and distribution of these secondary α precipitates are controlled by the aging temperature and time, which in turn have a profound impact on the final mechanical properties.[8]

Experimental Protocols: A Step-by-Step Approach

The following outlines a typical experimental protocol for the solution treatment and aging of Ti-17, synthesized from various studies.

Sample Preparation and Initial Forging

-

Material Acquisition: Obtain Ti-17 alloy ingots.

-

Isothermal Forging: Isothermally forge the ingots at a temperature in the α+β phase region, for example, at 800°C, to create a disk-like sample.[1][7] This initial forging step helps to refine the microstructure.

Solution Treatment and Quenching

-

Furnace Heating: Place the forged samples in a high-temperature furnace.

-

Solution Treatment: Heat the samples to the desired solution treatment temperature, typically between 750°C and 850°C, and hold for a specified duration, for instance, 4 hours, to allow for the formation of the desired phase distribution.[1]

-

Quenching: Rapidly cool the samples by quenching in water to retain the metastable β phase.[1]

Aging Treatment

-

Furnace Heating: Place the solution-treated and quenched samples into a furnace for aging.

-

Aging: Heat the samples to the aging temperature, for example, 620°C, and hold for a set time, such as 8 hours.[1][7]

-

Cooling: Allow the samples to cool to room temperature, often by air cooling.[9]

Microstructural and Mechanical Characterization

-

Microstructural Analysis: Prepare the heat-treated samples for metallographic examination using standard techniques (e.g., grinding, polishing, and etching). Observe the microstructure using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze the morphology and distribution of the α and β phases.[8]

-

Mechanical Testing: Conduct tensile tests at room temperature and elevated temperatures to determine mechanical properties such as yield strength, ultimate tensile strength, and elongation.[7][8]

Data Presentation: The Impact of Heat Treatment Parameters

The following tables summarize the quantitative data on how different heat treatment parameters affect the microstructure and mechanical properties of Ti-17.

Table 1: Effect of Solution Treatment Temperature on Primary α Phase

| Solution Treatment Temperature (°C) | Holding Time (hours) | Quenching Medium | Resulting Primary α Phase Volume Fraction (%) |

| 750 | 4 | Water | ~55 |

| 800 | 4 | Water | ~35 |

| 850 | 4 | Water | ~15 |

Data synthesized from information suggesting that the volume fraction of the primary α phase decreases with increasing solution treatment temperature.[1][7]

Table 2: Effect of Aging on Mechanical Properties

| Solution Treatment | Aging Treatment | Tensile Strength (MPa) | Elongation (%) |

| 825°C for 1.5h, Air Cooled | 530°C for 8h, Air Cooled | >1500 | 6.8 |

| 825°C for 1.5h, Air Cooled | 620°C for 8h, Air Cooled | ~1250 | 15.0 |

Data for a similar near-beta titanium alloy (TB17) illustrating the trade-off between strength and ductility with varying aging temperatures.[8]

Visualizing the Process: Diagrams and Workflows

To further elucidate the principles of Ti-17 heat treatment, the following diagrams, created using the DOT language, illustrate the key relationships and workflows.

Caption: Workflow of the Solution Treatment and Aging (STA) process for Ti-17.

Caption: Relationship between heat treatment, microstructure, and mechanical properties.

Conclusion

The heat treatment of Ti-17 is a sophisticated process that allows for the precise tailoring of its mechanical properties to meet the demanding requirements of its applications. By carefully controlling the solution treatment and aging parameters, researchers and engineers can manipulate the alloy's microstructure to achieve an optimal balance of strength, ductility, and fracture toughness. A thorough understanding of these fundamental principles is essential for the successful processing and application of this high-performance titanium alloy.

References

- 1. researchgate.net [researchgate.net]

- 2. Study On Forging Process Of Ti - 17 Titanium Alloy Bar - industry news - News - Shaanxi Yunzhong Metal Technology Co.,Ltd [yunchtitanium.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Titanium - Wikipedia [en.wikipedia.org]

- 5. Titanium alloy heat treatment Process - Knowledge [wit-titanium.com]

- 6. heat treating titanium and titanium alloys | Total Materia [totalmateria.com]

- 7. mdpi.com [mdpi.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to TI-17 Alloy in Aerospace Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TI-17, also known as Ti-5Al-2Sn-2Zr-4Cr-4Mo, is a high-strength, near-beta titanium alloy developed for demanding aerospace applications.[1][2][3] Its superior combination of high tensile and creep strength, deep hardenability, and excellent fatigue resistance makes it a critical material for various components in modern aircraft and spacecraft.[1][3] This technical guide provides a comprehensive overview of TI-17, focusing on its material properties, processing, and key applications within the aerospace sector.

Titanium alloys are broadly classified into alpha, alpha-beta, and beta alloys based on their microstructure.[4] TI-17 is classified as a "beta-rich" alpha-beta alloy, allowing for significant variation in its mechanical properties through thermomechanical processing.[1] This flexibility enables the tailoring of the alloy's microstructure to achieve specific performance characteristics required for different aerospace components.[4][5]

Material Composition and Physical Properties

The nominal composition of TI-17 is presented in the table below. The alloying elements are crucial in defining its material characteristics. Aluminum acts as an alpha stabilizer, while molybdenum and chromium are beta stabilizers. Tin and zirconium provide solid solution strengthening.[6]

| Element | Content (wt. %) |

| Aluminum (Al) | 5.0 |

| Tin (Sn) | 2.0 |

| Zirconium (Zr) | 2.0 |

| Molybdenum (Mo) | 4.0 |

| Chromium (Cr) | 4.0 |

| Titanium (Ti) | Balance |

Key physical properties of TI-17 are summarized in the following table:

| Property | Value |

| Density | 0.168 lbs/in³ (4.65 g/cm³) |

| Beta Transus Temperature | 1635°F (890°C) |

Aerospace Applications of TI-17

The exceptional properties of TI-17 make it a preferred material for several critical aerospace components that experience high stress and elevated temperatures.

Gas Turbine Engines

A primary application of TI-17 is in the manufacturing of gas turbine engine components.[5] Its high strength-to-weight ratio is particularly advantageous for:

-

Fan and Compressor Discs: TI-17 is used for fan and compressor discs in modern, high-bypass ratio aircraft engines.[1][7] These components require high tensile strength and resistance to fatigue and creep at moderate service temperatures up to 300°C.[7]

-

High-Pressure Compressor Components: The alloy's ability to withstand high operational loads makes it suitable for various parts within the high-pressure compressor stages of jet engines.[3]

Reusable Spacecraft

The unique properties of TI-17 also make it a candidate for components in reusable spacecraft that endure extreme temperatures during re-entry. Its ability to form a protective oxide layer at high temperatures is a key advantage in such applications.

Manufacturing and Processing of TI-17 Components

The production of TI-17 components with the desired mechanical properties involves a series of controlled thermomechanical processes. The typical manufacturing workflow for a TI-17 aerospace component is illustrated below.

Caption: Manufacturing workflow for TI-17 aerospace components.

Experimental Protocols: Forging and Heat Treatment

The microstructure and, consequently, the mechanical properties of TI-17 are highly dependent on the forging and heat treatment processes.

Forging Protocols:

-

Alpha-Beta Forging: This process is performed within the alpha-beta phase field, typically in the temperature range of 1500°F to 1575°F.[1] A total reduction of 50% to 75% is recommended to achieve a fine, equiaxed alpha grain structure, which imparts good fatigue strength.[1]

-

Beta Forging: Conducted above the beta transus temperature, in the range of 1650°F to 1799°F, this process results in a coarser, acicular (lamellar) alpha microstructure upon cooling.[1] This structure generally provides higher fracture toughness and creep resistance.[5] A final reduction of 30% to 50% in a single step is often recommended.[1]

Heat Treatment Protocols:

The heat treatment of TI-17 is a critical step to achieve the desired strength and toughness. The specific protocol depends on the prior forging process.

-

For Alpha-Beta Processed Material:

-

First Solution Treatment: Heat the material to a temperature between 1500°F and 1575°F and hold for 4 hours, followed by rapid air cooling.[1] Higher temperatures within this range are used to achieve higher toughness.[1]

-

Second Solution Treatment: Re-heat the material to 1475°F, hold, and then water quench.[1]

-

Aging: Age the material at a temperature between 1150°F and 1200°F for 8 hours, followed by air cooling.[1]

-

-

For Beta Processed Material:

The relationship between the processing route and the resulting microstructure is crucial for the final component's performance.

Caption: Relationship between processing, microstructure, and properties of TI-17.

Mechanical Properties

The mechanical properties of TI-17 can be tailored through the processing routes described above. The table below presents typical tensile properties of TI-17 in a solution treated and aged condition.

| Property | Room Temperature | 400°C (752°F) |

| Ultimate Tensile Strength (UTS) | 1150 MPa | 870 MPa |

| 0.2% Yield Strength | 1060 MPa | 700 MPa |

| Elongation (5d) | 6% | 10% |

| Hardness | ~39-40 HRC | - |

Research has shown that a lamellar microstructure in TI-17 exhibits superior fracture toughness and resistance to fatigue crack growth compared to a bimodal microstructure.[5] This is attributed to a more tortuous crack path in the lamellar structure, which impedes crack propagation.[5]

Conclusion

TI-17 is a versatile and high-performance titanium alloy that plays a crucial role in the aerospace industry. Its combination of high strength, toughness, and fatigue resistance, coupled with the ability to tailor its properties through controlled thermomechanical processing, makes it an ideal material for critical components in gas turbine engines and other aerospace structures. A thorough understanding of the relationships between processing, microstructure, and mechanical properties is essential for optimizing the performance and reliability of TI-17 components in their demanding operational environments.

References

- 1. atimaterials.com [atimaterials.com]

- 2. researchgate.net [researchgate.net]

- 3. Study On Forging Process Of Ti - 17 Titanium Alloy Bar - industry news - News - Shaanxi Yunzhong Metal Technology Co.,Ltd [yunchtitanium.com]

- 4. Microstructure and Mechanical Properties of Titanium Alloys [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Research on Surface Integrity and Fatigue Properties in the Turning of TC17 Titanium Alloy Based on the Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling Ti-17: A Technical Guide to the High-Performance Titanium Alloy

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the discovery, development, properties, and processing of the Ti-17 alloy.

Executive Summary

The Ti-17 alloy, a near-beta titanium alloy, stands as a significant advancement in materials science, particularly for high-performance aerospace applications. Developed by General Electric, this alloy offers a superior combination of high strength, excellent fracture toughness, and good creep resistance, making it a material of choice for critical components in gas turbine engines. This technical guide provides an in-depth overview of the Ti-17 alloy, from its developmental history to its mechanical properties and the experimental protocols for its characterization. The information is tailored for researchers, scientists, and professionals in materials and drug development, presenting quantitative data in accessible formats and detailing the methodologies for its analysis.

Discovery and Development

The strategic composition of Ti-17, a beta-rich alpha-beta alloy, allows for significant property tailoring through thermomechanical processing, enabling a balance of strength, toughness, and fatigue resistance critical for rotating components in jet engines.

Chemical Composition and Physical Properties

The nominal composition of the Ti-17 alloy is presented in Table 1. This specific combination of alloying elements, including aluminum, tin, zirconium, molybdenum, and chromium, contributes to its desirable mechanical properties.

Table 1: Nominal Chemical Composition of Ti-17 Alloy

| Element | Content (wt.%) |

| Aluminum (Al) | 5.0 |

| Tin (Sn) | 2.0 |

| Zirconium (Zr) | 2.0 |

| Molybdenum (Mo) | 4.0 |

| Chromium (Cr) | 4.0 |

| Titanium (Ti) | Balance |

The physical properties of Ti-17 are summarized in Table 2. Its density is slightly higher than that of commercially pure titanium, but its exceptional strength-to-weight ratio remains a key advantage.

Table 2: Physical Properties of Ti-17 Alloy

| Property | Value |

| Density | 4.65 g/cm³ |

| Beta Transus Temperature | 890 °C |

Mechanical Properties

The Ti-17 alloy is renowned for its excellent mechanical properties, which can be tailored through heat treatment and processing. A summary of its key mechanical properties is provided in the following tables.

Table 3: Tensile Properties of Ti-17 Alloy at Room and Elevated Temperatures

| Temperature (°C) | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation (%) |

| Room Temperature | 1060 | 1150 | 6 |

| 400 | 700 | 870 | - |

Table 4: Fatigue and Fracture Toughness Properties of Ti-17 Alloy

| Property | Value |

| Fatigue Strength (High Cycle) | 490.3 MPa (with 3 impacts of LPwC) |

| Fracture Toughness (KIc) | Varies with microstructure (Lamellar > Bimodal) |

Processing and Heat Treatment

The manufacturing of Ti-17 components involves a series of controlled thermomechanical processes to achieve the desired microstructure and mechanical properties.

Melting and Forging

Ti-17 is typically produced using a double or triple vacuum arc remelting (VAR) process to ensure high purity and homogeneity. Forging is a critical step in shaping the components and refining the microstructure. The alloy can be forged in either the alpha-beta or the beta phase region, depending on the desired final properties.

Heat Treatment

Heat treatment of Ti-17 is crucial for optimizing its mechanical properties. A typical heat treatment cycle involves solution treatment followed by aging.

-

Solution Treatment: The alloy is heated to a temperature in the alpha-beta or beta phase field, held for a specific duration, and then rapidly cooled (quenched). This step controls the volume fraction and morphology of the primary alpha phase.

-

Aging: Following solution treatment, the alloy is aged at a lower temperature to precipitate fine secondary alpha particles within the beta matrix, which significantly increases the alloy's strength.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of the Ti-17 alloy.

Tensile Testing

Objective: To determine the yield strength, ultimate tensile strength, and ductility of the Ti-17 alloy.

Methodology (based on ASTM E8/E8M):

-

Specimen Preparation: Standard "dog-bone" shaped specimens are machined from the Ti-17 material. The dimensions of the specimens are precisely controlled as per the ASTM standard.

-

Test Setup: The specimen is mounted in a universal testing machine equipped with an extensometer to accurately measure strain.

-

Testing Procedure: A uniaxial tensile load is applied to the specimen at a constant strain rate. The load and the corresponding elongation are continuously recorded.

-

Data Analysis: The recorded load-elongation data is converted to a stress-strain curve. From this curve, the 0.2% offset yield strength, ultimate tensile strength, and percentage elongation are determined.

Fatigue Testing

Objective: To evaluate the fatigue life and fatigue crack growth behavior of the Ti-17 alloy.

Methodology (based on ASTM E647 for crack growth):

-

Specimen Preparation: Compact tension (CT) or single-edge notch bend (SENB) specimens are prepared with a sharp initial crack.

-

Test Setup: The specimen is subjected to cyclic loading in a servo-hydraulic testing machine.

-

Testing Procedure: A cyclic load with a specific stress ratio (R) is applied. The crack length is monitored throughout the test using techniques such as compliance or direct current potential drop (DCPD).

-

Data Analysis: The crack growth rate (da/dN) is calculated as a function of the stress intensity factor range (ΔK). This data is used to generate a fatigue crack growth curve and determine the fatigue threshold (ΔKth).

Microstructure Analysis

Objective: To characterize the microstructure of the Ti-17 alloy.

Methodology:

-

Sample Preparation (Metallography):

-

A representative sample is sectioned from the material.

-

The sample is mounted in a conductive or non-conductive resin.

-

The mounted sample is ground using progressively finer silicon carbide papers to achieve a planar surface.

-

The ground sample is then polished using diamond suspensions of decreasing particle size to obtain a mirror-like finish.

-

The polished sample is etched with a suitable reagent (e.g., Kroll's reagent) to reveal the microstructural features.

-

-

Microscopic Examination:

-

Optical Microscopy (OM): The etched sample is examined under an optical microscope to observe the general microstructure, including the size and distribution of the primary alpha phase and the prior beta grain boundaries.

-

Scanning Electron Microscopy (SEM): For higher magnification and detailed analysis of the morphology of the alpha and beta phases, as well as fracture surfaces, an SEM is used.

-

Transmission Electron Microscopy (TEM): For nano-scale characterization of precipitates and dislocation structures, a TEM is employed.

-

Visualizations

The following diagrams illustrate key aspects of the Ti-17 alloy's processing and property relationships.

Caption: A typical processing workflow for Ti-17 alloy aerospace components.

Caption: The relationship between heat treatment, microstructure, and mechanical properties of Ti-17 alloy.

Conclusion

The Ti-17 alloy represents a critical material in the advancement of aerospace technology, offering a compelling combination of properties that enable enhanced engine performance and efficiency. Its development by General Electric underscores the importance of targeted alloy design to meet specific and demanding engineering requirements. This technical guide has provided a comprehensive overview of the Ti-17 alloy, from its compositional and physical characteristics to its mechanical performance and the experimental procedures used for its evaluation. The presented data and methodologies offer a valuable resource for researchers and professionals working with high-performance materials. Further research into optimizing the thermomechanical processing of Ti-17 and exploring its potential in other demanding applications will continue to be an active area of materials science and engineering.

References

A Technical Guide to the Core Mechanical Properties of As-Forged Ti-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key mechanical properties of as-forged Ti-17 (Ti-5Al-2Sn-2Zr-4Mo-4Cr), a high-strength, near-beta titanium alloy.[1][2][3] Renowned for its excellent combination of strength, fracture toughness, and fatigue resistance, Ti-17 is a critical material in demanding applications, particularly in the aerospace sector for components like compressor disks.[1][2][3][4] This document outlines the tensile, fatigue, and fracture toughness characteristics of the alloy in its as-forged state, supported by detailed experimental protocols and data presented for comparative analysis.

Microstructure of As-Forged Ti-17

The thermomechanical history of Ti-17, particularly the forging process, significantly influences its microstructure and, consequently, its mechanical properties. As a near-beta titanium alloy, its microstructure can be manipulated to be primarily alpha-beta or to have a higher proportion of the beta phase. The forging process in the alpha-beta phase field typically results in a bimodal microstructure, consisting of primary alpha particles in a transformed beta matrix. Forging in the beta phase field, followed by controlled cooling, can produce a lamellar or basket-weave microstructure. The distribution, size, and morphology of the alpha and beta phases are critical in determining the final mechanical performance of the component.

Core Mechanical Properties

The mechanical integrity of as-forged Ti-17 is defined by a triad of key properties: tensile strength, fatigue resistance, and fracture toughness. Each of these is critical for ensuring the reliability and longevity of components under operational stresses.

Tensile Properties

Tensile testing provides fundamental information about the strength, ductility, and stiffness of a material. For as-forged Ti-17, these properties are crucial for design and quality control.

Quantitative Data: Tensile Properties of As-Forged Ti-17

| Property | Typical Value at Room Temperature | Typical Value at 400°C |

| Ultimate Tensile Strength (UTS) | 1150 MPa | 870 MPa |

| 0.2% Yield Strength | 1060 MPa | 700 MPa |

| Elongation (5d) | 6% | 10% |

Note: These values are typical for heat-treated conditions, which are common for this alloy, and can be considered representative for a well-processed as-forged and stress-relieved component. Actual values can vary based on specific forging parameters and subsequent heat treatments.[1]

Fatigue Properties

Fatigue resistance is a measure of a material's ability to withstand repeated loading and unloading cycles. This is a critical parameter for components subjected to vibrational or cyclic stresses during service.

Quantitative Data: Fatigue Strength of As-Forged Ti-17

| Stress Ratio (R) | Maximum Stress (MPa) | Cycles to Failure |

| 0.1 | 500 | > 10^7 (runout) |

Note: Fatigue properties are highly dependent on surface finish, microstructure, and testing conditions. The value presented is indicative and based on stress-controlled fatigue testing.[5] The fatigue life of Ti-17 can be significantly influenced by residual compressive stress on the surface.[6]

Fracture Toughness

Fracture toughness quantifies a material's resistance to crack propagation. For safety-critical applications, a high fracture toughness is essential to prevent catastrophic failure in the presence of small flaws.

Quantitative Data: Fracture Toughness of As-Forged Ti-17

| Microstructure | Fracture Toughness (KQ) |

| Bimodal | Lower |

| Lamellar | Higher |

Note: The fracture toughness of Ti-17 is highly dependent on its microstructure. A lamellar microstructure generally exhibits higher fracture toughness compared to a bimodal microstructure.[7] Specific values can vary significantly based on the processing route.

Experimental Protocols

The determination of the key mechanical properties of as-forged Ti-17 adheres to standardized testing methodologies to ensure accuracy and comparability of data.

Tensile Testing

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

Methodology:

-

Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the as-forged Ti-17 material. The dimensions are precisely controlled as per the ASTM standard.

-

Test Setup: The specimen is mounted in a universal testing machine equipped with an extensometer to measure strain.

-

Loading: A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.

-

Data Acquisition: The applied load and the corresponding elongation are continuously recorded throughout the test.

-

Analysis: The recorded data is used to generate a stress-strain curve, from which the ultimate tensile strength, yield strength, and elongation are determined.

Fatigue Testing

Standard: ASTM E466 - Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.[8]

Methodology:

-

Specimen Preparation: Smooth, cylindrical specimens are machined from the as-forged material. The surface is meticulously polished to eliminate any stress concentrations.

-

Test Setup: The specimen is loaded into a servo-hydraulic or electromagnetic resonance fatigue testing machine.

-

Cyclic Loading: A sinusoidal cyclic load is applied at a specified frequency and stress ratio (R = minimum stress / maximum stress).

-

Test Execution: The test is run until the specimen fails or reaches a predetermined number of cycles (runout), typically 10^7 cycles.

-

S-N Curve Generation: Multiple tests are conducted at various stress levels to generate a Stress-Life (S-N) curve, which characterizes the fatigue behavior of the material.

Fracture Toughness Testing

Standards:

-

ASTM E399 - Standard Test Method for Linear-Elastic Plane-Strain Fracture Toughness K(Ic) of Metallic Materials.

-

ASTM E1820 - Standard Test Method for Measurement of Fracture Toughness.

Methodology:

-

Specimen Preparation: A compact tension (CT) or three-point bend specimen is machined from the as-forged material. A sharp pre-crack is introduced at the notch tip by fatigue cycling.

-

Test Setup: The specimen is placed in a testing machine equipped with a crack-opening displacement (COD) gauge.

-

Loading: A monotonically increasing load is applied to the specimen.

-

Data Acquisition: The applied load and the crack opening displacement are recorded.

-

Analysis: The data is analyzed to determine the critical stress intensity factor (K_Ic) if the test meets the validity criteria for plane-strain conditions. If significant plastic deformation occurs at the crack tip, J-integral analysis (ASTM E1820) is used to determine the fracture toughness.

Visualizations

To further elucidate the relationships and processes involved in characterizing the mechanical properties of as-forged Ti-17, the following diagrams are provided.

Caption: Workflow for Mechanical Property Characterization of As-Forged Ti-17.

References

- 1. aubertduval.com [aubertduval.com]

- 2. sscmaterials.com [sscmaterials.com]

- 3. atimaterials.com [atimaterials.com]

- 4. Study On Forging Process Of Ti - 17 Titanium Alloy Bar - industry news - News - Shaanxi Yunzhong Metal Technology Co.,Ltd [yunchtitanium.com]

- 5. researchgate.net [researchgate.net]

- 6. Research on Surface Integrity and Fatigue Properties in the Turning of TC17 Titanium Alloy Based on the Response Surface Method [mdpi.com]

- 7. Effect of Microstructure on Fracture Toughness and Fatigue Crack Growth Behavior of Ti17 Alloy [mdpi.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

Methodological & Application

Application Notes and Protocols for Forging TI-17 Alloy Bars

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the forging of TI-17 alloy bars, a near-beta titanium alloy renowned for its high strength, deep hardenability, and excellent fracture toughness. The nominal composition of TI-17 is Ti-5Al-2Sn-2Zr-4Mo-4Cr.[1] Proper control of forging and subsequent heat treatment parameters is critical to achieving the desired microstructure and mechanical properties for demanding applications, particularly in the aerospace industry for components like compressor disks.[2][3] These protocols are designed to guide researchers and scientists in developing and optimizing thermomechanical processing schedules for this advanced alloy.

I. Forging Process Parameters

The forging of TI-17 alloy can be performed in either the alpha-beta (α+β) phase region or the beta (β) phase region, each yielding distinct microstructural and mechanical characteristics. The selection of the forging process depends on the desired final properties of the component. The beta transus temperature (the temperature at which the alloy fully transforms to the β phase) for TI-17 is approximately 880-900°C.[1]

Table 1: Forging and Heat Treatment Parameters for TI-17 Alloy Bars

| Parameter | Alpha-Beta (α+β) Forging | Beta (β) Forging | Source |

| Forging Temperature | 815 - 860°C (1500 - 1575°F) | 900 - 980°C (1650 - 1799°F) | [4] |

| Deformation Ratio / Total Reduction | 50 - 75% | 30 - 50% (in a single step) | [4] |

| Strain Rate | 0.033 s⁻¹ (example) | Not explicitly stated, but generally low for isothermal forging | [5] |

| Solution Treatment Temperature | 815 - 860°C (First Stage) ~800°C (Second Stage) | ~800°C | [4] |

| Solution Treatment Time | 4 hours (for each stage) | 4 hours | [4][5] |

| Quenching Medium | Rapid Air Cool / Water Quench | Water Quench | [4][5] |

| Aging Temperature | 620 - 650°C (1150 - 1200°F) | 620 - 650°C (1150 - 1200°F) | [4] |

| Aging Time | 8 hours | 8 hours | [4][5] |

II. Experimental Protocols

A. Protocol for Alpha-Beta (α+β) Forging of TI-17 Alloy Bars

This protocol aims to produce a fine-grained, equiaxed alpha phase in a transformed beta matrix, which generally offers a good balance of strength and ductility.

-

Material Preparation:

-

Obtain certified TI-17 alloy billets of the desired initial dimensions.

-

Clean the billet surface to remove any contaminants.

-

-

Heating:

-

Place the billet in a furnace and heat to the alpha-beta forging temperature range of 815 - 860°C.

-

Hold the billet at the forging temperature for a sufficient time to ensure uniform heating throughout the cross-section.

-

-

Forging:

-